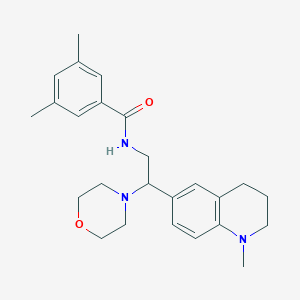
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, commonly referred to as compound 946362-58-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O with a molecular weight of 322.4 g/mol. Its structure features a benzamide core linked to a morpholinoethyl group and a tetrahydroquinoline moiety.
| Property | Value |
|---|---|
| CAS Number | 946362-58-9 |
| Molecular Weight | 322.4 g/mol |
| Molecular Formula | C21H26N2O |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research has indicated that compounds similar to this compound may exhibit various pharmacological effects:
- Antitumor Activity : Compounds containing tetrahydroquinoline structures have been studied for their potential anticancer properties. They may inhibit cell proliferation by interfering with signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Certain benzamide derivatives have shown antimicrobial activity against various pathogens.
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of tetrahydroquinoline derivatives reported that these compounds inhibited the growth of multidrug-resistant cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the modulation of specific signaling pathways .
Study 2: Neuroprotective Potential
In vitro studies demonstrated that related compounds could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .
Research Findings
Recent findings highlight the following aspects of the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines .
- In Vivo Studies : Animal models have indicated promising results in terms of tumor reduction and improved survival rates when treated with compounds structurally related to this benzamide derivative .
科学的研究の応用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where various intermediates are formed. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
Anticancer Activity
Research has indicated that compounds similar to 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may exhibit inhibitory effects on acetylcholinesterase and α-glucosidase enzymes, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate interaction .
Neuroprotective Effects
The tetrahydroquinoline moiety is known for its neuroprotective properties. Compounds with this structure have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
特性
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-9-11-30-12-10-28)21-6-7-23-20(16-21)5-4-8-27(23)3/h6-7,13-16,24H,4-5,8-12,17H2,1-3H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKDSWJTIWXJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













